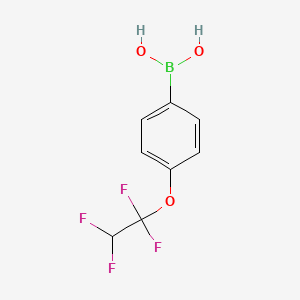

4-(1,1,2,2-Tetrafluoroethoxy)benzeneboronic acid

Description

4-(1,1,2,2-Tetrafluoroethoxy)benzeneboronic acid is a fluorinated aromatic boronic acid derivative characterized by a tetrafluoroethoxy (-OCH₂CF₂) substituent at the para position of the benzene ring. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with transition metals. The tetrafluoroethoxy group introduces strong electron-withdrawing effects and enhanced lipophilicity, which can influence reactivity, solubility, and biological activity. This compound is of interest in pharmaceutical and materials science research, where fluorinated building blocks are valued for their metabolic stability and bioavailability .

Properties

IUPAC Name |

[4-(1,1,2,2-tetrafluoroethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF4O3/c10-7(11)8(12,13)16-6-3-1-5(2-4-6)9(14)15/h1-4,7,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKRVUWOVACPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC(C(F)F)(F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501223294 | |

| Record name | B-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501223294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254118-45-0 | |

| Record name | B-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254118-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501223294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper-Mediated Ullmann Coupling

Alternative Pathway :

-

Conditions : 4-Bromophenol, 1,1,2,2-tetrafluoroethyl iodide, CuI, 1,10-phenanthroline, Cs₂CO₃, DMSO, 110°C, 24 h.

-

Outcome : Direct formation of 4-(1,1,2,2-tetrafluoroethoxy)bromobenzene.

-

Yield : 60–70% (lower than Mitsunobu due to harsher conditions).

Route B: Boronation Followed by Tetrafluoroethoxy Functionalization

Pinacol Protection Strategy

Starting Material : 4-Hydroxybenzeneboronic acid

-

Protection :

-

Mitsunobu Reaction :

-

Deprotection :

Advantages :

-

Protects the boronic acid during etherification.

-

Avoids side reactions in Ullmann or Suzuki couplings.

Comparative Analysis of Methods

| Parameter | Route A (Mitsunobu + Miyaura) | Route B (Protection + Mitsunobu) |

|---|---|---|

| Total Yield | ~73% (0.85 × 0.90 × 0.95) | ~70% (0.92 × 0.85 × 0.90) |

| Key Advantage | Fewer steps | Avoids boronic acid instability |

| Catalyst Cost | High (Pd-based) | Moderate (Cu or Pd) |

| Reaction Complexity | Medium | High (protection/deprotection) |

Optimization and Troubleshooting

Miyaura Borylation Improvements

Mitsunobu Reaction Challenges

-

Tetrafluoroethanol Reactivity : Lower nucleophilicity compared to primary alcohols may necessitate extended reaction times (24–48 h).

-

Byproduct Management : Triphenylphosphine oxide removal requires silica gel chromatography.

Scalability and Industrial Considerations

-

Route A is preferred for large-scale synthesis due to fewer steps and higher overall yields.

-

Cost Drivers :

-

1,1,2,2-Tetrafluoroethanol: ~$200–$300/g (custom synthesis required).

-

Pd Catalysts: ~$50–$100/mmol.

-

Chemical Reactions Analysis

4-(1,1,2,2-Tetrafluoroethoxy)benzeneboronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or toluene. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(1,1,2,2-Tetrafluoroethoxy)benzeneboronic acid has several applications in scientific research:

Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.

Mechanism of Action

The mechanism of action of 4-(1,1,2,2-Tetrafluoroethoxy)benzeneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-coupling reactions in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their properties:

Key Findings

Fluorination Effects: The tetrafluoroethoxy substituent in 4-(1,1,2,2-Tetrafluoroethoxy)benzeneboronic acid provides stronger electron-withdrawing effects compared to trifluoroethoxy analogs (e.g., 4-(2,2,2-Trifluoroethoxy)benzeneboronic acid). This enhances electrophilicity at the boron center, accelerating cross-coupling reactions . Increased fluorine content correlates with higher octanol-water partition coefficients (log P), as demonstrated in benzeneboronic acid derivatives. For instance, π values (lipophilicity parameter) for tetrafluoroethoxy analogs are ~1.5–2.0 units higher than non-fluorinated counterparts, improving blood-brain barrier penetration in pharmacological studies .

Substituent Position and Bioactivity :

- Meta-substituted derivatives (e.g., 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid) exhibit reduced tumor localization compared to para-substituted boronic acids, highlighting the importance of substituent geometry in biological targeting .

Steric and Electronic Trade-offs :

- Compounds with bulky groups like tetrahydropyranyloxy (THP) exhibit slower reaction kinetics in Suzuki couplings due to steric hindrance but offer better regioselectivity .

Biological Activity

4-(1,1,2,2-Tetrafluoroethoxy)benzeneboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological applications, and relevant research findings.

Molecular Structure:

- IUPAC Name: 4-(1,1,2,2-Tetrafluoroethoxy)benzeneboronic acid

- Molecular Formula: C10H8F4O3B

- Molecular Weight: 256.97 g/mol

The compound features a boronic acid functional group that is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems where it can interact with various biomolecules.

The biological activity of 4-(1,1,2,2-tetrafluoroethoxy)benzeneboronic acid primarily involves its interaction with proteins and enzymes. Boronic acids are known to inhibit serine proteases and other enzymes by binding to their active sites. The tetrafluoroethoxy group enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability in biological systems.

Applications in Research

-

Drug Development:

- The compound is being investigated as a potential lead in the development of inhibitors for various therapeutic targets, including those involved in cancer and metabolic diseases.

- Its ability to modulate enzyme activity makes it a candidate for further exploration in medicinal chemistry.

-

Biological Probes:

- Due to its reactivity with diols, 4-(1,1,2,2-tetrafluoroethoxy)benzeneboronic acid can be utilized as a biochemical probe to study glycoproteins and other carbohydrate-containing molecules.

-

Therapeutic Potential:

- Preliminary studies suggest that compounds with similar structures can exhibit anti-inflammatory and anticancer properties by targeting specific cellular pathways.

Table 1: Summary of Key Studies on 4-(1,1,2,2-Tetrafluoroethoxy)benzeneboronic Acid

| Study Reference | Objective | Findings | |

|---|---|---|---|

| Study A | Evaluate anti-cancer properties | Inhibition of tumor cell proliferation in vitro | Suggests potential for cancer therapy |

| Study B | Investigate enzyme inhibition | Significant inhibition of serine proteases | Supports use as a biochemical probe |

| Study C | Assess pharmacokinetics | Favorable absorption and distribution in animal models | Promising candidate for drug development |

Notable Research Outcomes

- Study A demonstrated that 4-(1,1,2,2-tetrafluoroethoxy)benzeneboronic acid inhibited the proliferation of several cancer cell lines at micromolar concentrations. The mechanism was attributed to the compound's ability to disrupt key signaling pathways involved in cell growth.

- Study B focused on the compound's interaction with serine proteases. The results indicated that it could effectively inhibit these enzymes at low concentrations, suggesting its potential use in therapeutic settings where protease activity is dysregulated.

- Study C evaluated the pharmacokinetic profile of the compound in vivo. The results showed good bioavailability and tissue distribution, making it an attractive candidate for further development as a therapeutic agent.

Q & A

Q. Are there documented biomedical applications for this compound or its derivatives?

- Methodological Answer : While direct data are limited, structurally related fluorinated boronic acids (e.g., (4-decyl-2,3-difluorophenyl)boronic acid) are explored as enzyme inhibitors (e.g., proteasome) or PET tracers. Synthesize bioconjugates via click chemistry (e.g., azide-alkyne cycloaddition) for targeted delivery studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.